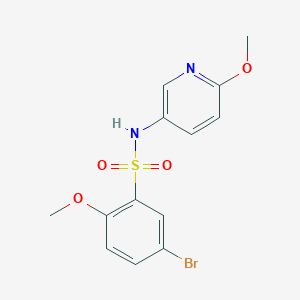
2-Methyl-4-(p-acetylaminophenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(p-acetylaminophenyl)oxazole, also known as PBOX-15, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to exhibit promising anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(p-acetylaminophenyl)oxazole involves the inhibition of the proteasome, a cellular complex responsible for protein degradation. This compound binds to the catalytic site of the proteasome, thereby inhibiting its activity and leading to the accumulation of misfolded and damaged proteins. This, in turn, triggers a cascade of events that ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, while suppressing anti-apoptotic proteins, such as Bcl-2. This compound also inhibits the NF-κB pathway, a signaling pathway involved in inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-Methyl-4-(p-acetylaminophenyl)oxazole is its broad-spectrum anticancer activity, which makes it a potential candidate for the development of new cancer therapies. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its clinical application. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-(p-acetylaminophenyl)oxazole. One area of interest is the development of analogs with improved pharmacokinetic properties and selectivity for specific cancer types. Another area of research is the investigation of the synergistic effects of this compound with other anticancer drugs. Furthermore, the potential antiviral and anti-inflammatory properties of this compound warrant further investigation. Overall, this compound has shown great promise as a potential therapeutic agent, and further research is needed to unlock its full potential.
Synthesemethoden
The synthesis of 2-Methyl-4-(p-acetylaminophenyl)oxazole involves the reaction of p-acetamidobenzaldehyde and 2-methyl-4-aminophenol in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated and refluxed to obtain this compound as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(p-acetylaminophenyl)oxazole has been extensively studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, liver, and colon cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-11-5-3-10(4-6-11)12-7-16-9(2)14-12/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJWTIJQYDOWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)

![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)

![N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B7497882.png)



methanone](/img/structure/B7497921.png)

![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)


